

LRP1 Receptor Interaction with ANG1005: A Technical Guide

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Compound of Interest

Compound Name: ANG1005

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Introduction

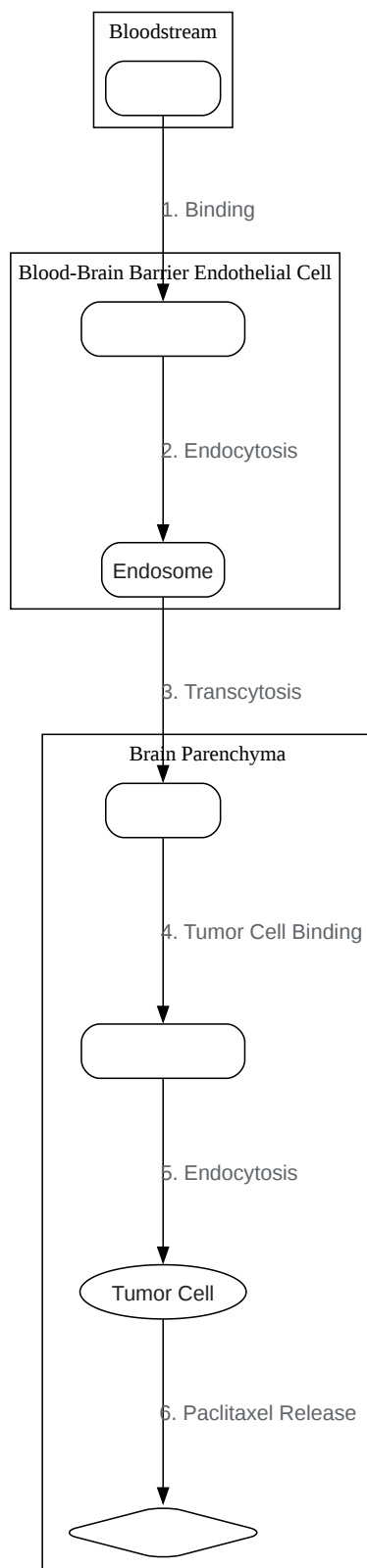
ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier (BBB), a significant obstacle in the treatment of brain malignancies. This technical guide provides an in-depth overview of the interaction between **ANG1005** and the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), a key receptor facilitating its transport into the brain. **ANG1005** consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide engineered to bind to LRP1.^{[1][2][3]} This conjugation strategy aims to enhance the delivery of paclitaxel to brain tumors, including gliomas and brain metastases from other cancers.^{[4][5][6]}

Mechanism of Action: LRP1-Mediated Transcytosis

The primary mechanism by which **ANG1005** crosses the BBB is through LRP1-mediated transcytosis.^{[7][8]} LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated in various cancer cells, including high-grade gliomas.^{[9][10]} The Angiopep-2 peptide component of **ANG1005** specifically targets and binds to LRP1.^{[6][11]} This binding event initiates a process of receptor-mediated endocytosis, where the **ANG1005**-LRP1 complex is internalized into the endothelial cell. Subsequently, the complex is transported across the cell (transcytosis) and released into the brain parenchyma.^{[8][12]} Once in the brain, **ANG1005** can be taken up by LRP1-expressing tumor cells through a similar endocytic process.^{[3][7]} Inside the cancer cell, esterases cleave the linker, releasing the paclitaxel

molecules to exert their cytotoxic effect by stabilizing microtubules and arresting the cell cycle.

[8][13][14]



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Caption: LRP1-mediated transcytosis of **ANG1005** across the BBB.

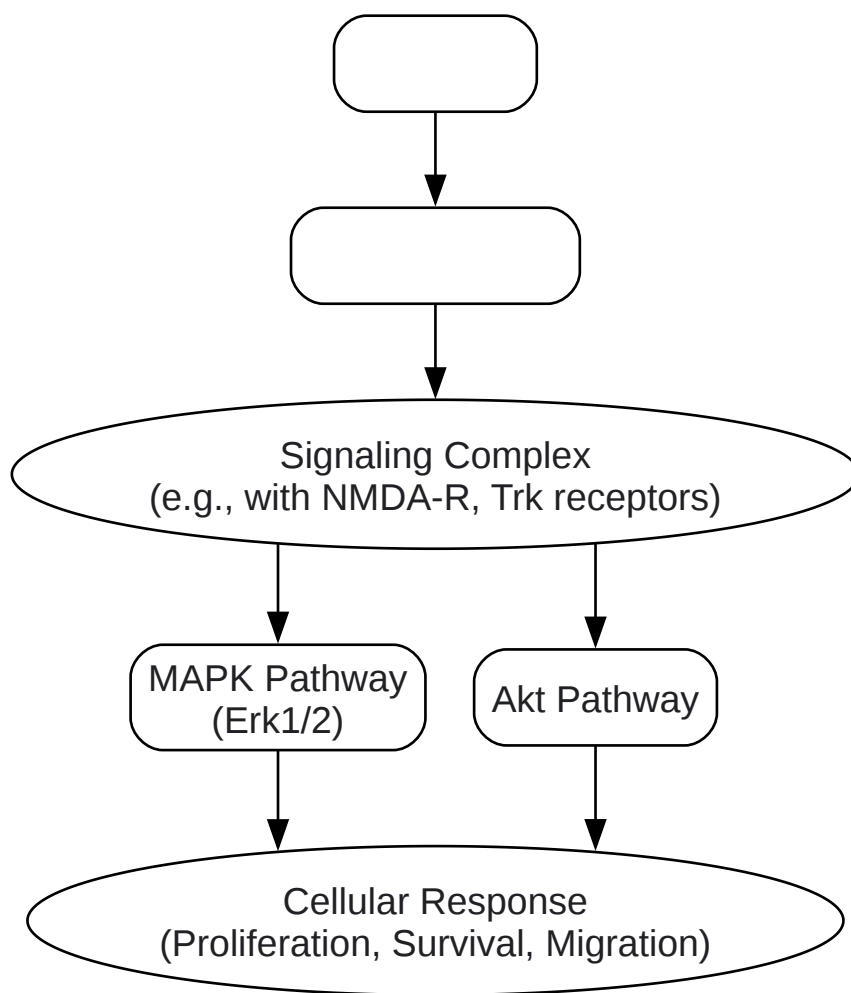
Quantitative Data Summary

The conjugation of paclitaxel to Angiopep-2 significantly enhances its ability to penetrate the brain. Preclinical studies have provided quantitative data demonstrating the superior brain uptake of **ANG1005** compared to unconjugated paclitaxel.

Parameter	ANG1005	Paclitaxel	Fold Increase	Reference
Brain Influx Coefficient (Kin)	$7.3 \pm 0.2 \times 10^{-3}$ mL/s/g	$8.5 \pm 0.5 \times 10^{-5}$ mL/s/g	~86-fold	[5][9]
In Vivo Brain Uptake (30 min post-injection)	-	-	4 to 54-fold higher than paclitaxel	[9]
In Vitro IC50 (NCI-H460 cells)	10.5 ± 1.5 nM	3.5 ± 0.5 nM	-	[13]
In Vitro IC50 (U87 MG cells)	20.0 ± 4.0 nM	4.0 ± 1.0 nM	-	[13]

LRP1 Signaling Pathways

While the primary role of LRP1 in the context of **ANG1005** is receptor-mediated transport, LRP1 is also known to be a multifunctional receptor involved in various cellular signaling pathways. Ligand binding to LRP1 can trigger intracellular signaling cascades that regulate cell growth, migration, and survival.[15][16] Key signaling pathways associated with LRP1 include the mitogen-activated protein kinase (MAPK) and the Akt pathways.[17] The activation of these pathways by LRP1 ligands can have profound effects on cell physiology.[15] It is plausible that the interaction of **ANG1005** with LRP1, in addition to facilitating drug delivery, could modulate these signaling pathways within tumor cells, potentially influencing the overall therapeutic response.



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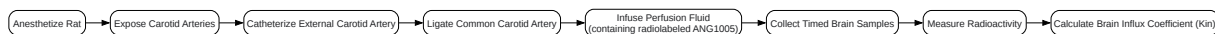
Caption: General LRP1 signaling pathways.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the interaction between LRP1 and **ANG1005**.

In Situ Brain Perfusion

This technique is used to measure the brain uptake of substances from the bloodstream under controlled conditions.



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Caption: Workflow for in situ brain perfusion experiment.

Protocol Summary:

- Rodents (typically rats) are anesthetized.[5][9]
- The common carotid artery is exposed and cannulated.
- A perfusion fluid containing a known concentration of radiolabeled **ANG1005** (e.g., 125I-**ANG1005**) is infused at a constant rate for a short duration (e.g., 120 seconds).[9]
- To assess the specificity of LRP1-mediated transport, competitive inhibition studies can be performed by co-infusing an excess of unlabeled Angiopep-2 or other LRP ligands.[9][13]
- At the end of the perfusion, the brain is removed, and the amount of radioactivity is quantified to determine the brain influx coefficient (Kin).[5][9]

In Vivo Drug Distribution in Brain Metastases Model

This method assesses the accumulation of **ANG1005** in both healthy brain tissue and brain tumors.

Protocol Summary:

- Mice are intracranially injected with human breast cancer cells (e.g., MDA-MB-231BR) to establish experimental brain metastases.[9]
- Once tumors are established, radiolabeled **ANG1005** (e.g., 125I-**ANG1005**) and a control compound (e.g., 14C-paclitaxel) are administered intravenously.[9]
- At a specified time point (e.g., 30 minutes) after injection, the animals are euthanized, and the brains are harvested.[9]

- Capillary depletion can be performed to distinguish between the drug that has crossed the BBB and the drug remaining in the brain vasculature.[9]
- The concentration of the radiolabeled compounds in the brain parenchyma and in the brain metastases is determined by quantitative autoradiography or scintillation counting.[9]

Cell Proliferation Assay (IC50 Determination)

This in vitro assay measures the cytotoxic potential of **ANG1005** against cancer cell lines.

Protocol Summary:

- Cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are seeded in 96-well plates.[13]
- The cells are treated with a range of concentrations of **ANG1005** or paclitaxel for a defined period (e.g., 24 hours).[13]
- Cell proliferation is assessed using methods such as [3H]thymidine incorporation or other viability assays.[13]
- The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[13]

Conclusion

The interaction between **ANG1005** and the LRP1 receptor is a cornerstone of its mechanism for delivering paclitaxel across the blood-brain barrier. The high affinity of the Angiopep-2 moiety for LRP1 facilitates efficient receptor-mediated transcytosis, leading to significantly enhanced brain accumulation of the drug compared to standard paclitaxel. The quantitative data from preclinical studies robustly support this enhanced delivery. While **ANG1005** has shown promise in preclinical models and early-phase clinical trials, further research is ongoing to fully elucidate its efficacy and safety profile in patients with brain malignancies.[1][10][18] Understanding the detailed molecular interactions and the potential modulation of LRP1 signaling pathways will be crucial for optimizing the therapeutic application of **ANG1005** and for the future design of brain-penetrating drug delivery systems.

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